molecular formula C6H5F4N B6220653 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile CAS No. 356-94-5

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile

Cat. No.: B6220653
CAS No.: 356-94-5
M. Wt: 167.1
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Description

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of 1-methylcyclobutane-1-carbonitrile with fluorinating agents such as sulfur tetrafluoride (SF4) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of partially or fully reduced fluorinated cyclobutane derivatives.

    Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

Scientific Research Applications

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile involves its interaction with molecular targets through its fluorinated cyclobutane ring. The fluorine atoms impart unique electronic properties, influencing the compound’s reactivity and binding affinity to various molecular targets. These interactions can modulate biochemical pathways and enzyme activities, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
  • 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate
  • 2,2,3,3-tetrafluoro-1,4-butanediol

Uniqueness

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure combined with the presence of four fluorine atoms. This combination imparts distinct physical and chemical properties, such as high thermal stability and resistance to chemical degradation, making it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

356-94-5

Molecular Formula

C6H5F4N

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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